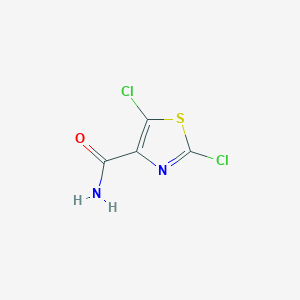
2,5-Dichlorothiazole-4-carboxamide
Overview
Description
Molecular Structure Analysis
The molecular structure of 2,5-Dichlorothiazole-4-carboxamide is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles, including 2,5-Dichlorothiazole-4-carboxamide, are known to undergo various chemical reactions. For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Antibacterial Activity
Thiazoles, including 2,5-Dichlorothiazole-4-carboxamide, exhibit potent antibacterial properties. Researchers have synthesized various derivatives and evaluated their efficacy against bacterial strains such as Bacillus subtilis, Escherichia coli, and Staphylococcus aureus . The compound’s mechanism of action likely involves disrupting bacterial cell membranes or interfering with essential metabolic pathways.
Antifungal Potential
2,5-Dichlorothiazole-4-carboxamide may also serve as an antifungal agent. It could inhibit the growth of fungi like Candida albicans and Aspergillus niger. Understanding its mode of action and exploring its effectiveness against specific fungal infections is crucial for further development .
Antitumor Activity
Thiazoles often exhibit antitumor properties. Researchers have identified novel thiazolo[4,5-b]pyridines with antitumor activity, and it’s plausible that 2,5-Dichlorothiazole-4-carboxamide could share similar effects . Investigating its impact on cancer cell lines and understanding its molecular targets are essential steps.
Antioxidant Capacity
Thiazoles often possess antioxidant properties, protecting cells from oxidative stress. While data on this specific compound are scarce, its chemical structure suggests potential antioxidant activity. Investigating its radical-scavenging abilities and assessing its impact on cellular health would be valuable .
Mechanism of Action
Target of Action
Thiazole derivatives, which include 2,5-dichlorothiazole-4-carboxamide, have been found to exhibit diverse biological activities . These compounds can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . The specific targets would depend on the biological activity being exhibited.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and resulting changes would depend on the biological activity being exhibited.
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, often leading to downstream effects . The specific pathways and downstream effects would depend on the biological activity being exhibited.
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties . The specific ADME properties and their impact on bioavailability would depend on the specific structure of the compound and the biological activity being exhibited.
Result of Action
Thiazole derivatives are known to have diverse molecular and cellular effects . The specific effects would depend on the biological activity being exhibited.
Action Environment
Environmental factors can often influence the action of thiazole derivatives . The specific influences would depend on the biological activity being exhibited.
properties
IUPAC Name |
2,5-dichloro-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2OS/c5-2-1(3(7)9)8-4(6)10-2/h(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQQBKHXRIXAME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=N1)Cl)Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561633 | |
| Record name | 2,5-Dichloro-1,3-thiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichlorothiazole-4-carboxamide | |
CAS RN |
127426-27-1 | |
| Record name | 2,5-Dichloro-4-thiazolecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127426-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dichloro-1,3-thiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4'-(Trifluoromethoxy)-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3046626.png)








![2-[3-(Cyclopropylaminocarbonyl)phenyl]phenol](/img/structure/B3046642.png)
